molecular formula C8H12N2 B1361098 (4-Ethylphenyl)hydrazine CAS No. 54840-34-5

(4-Ethylphenyl)hydrazine

Cat. No. B1361098
CAS RN: 54840-34-5
M. Wt: 136.19 g/mol
InChI Key: JYPNYAHCNKRLHG-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)hydrazine, also known as 4-ethyl-phenyl-hydrazine or p-ethylphenylhydrazine, is a chemical compound with the molecular formula C8H12N2 . It has a molecular weight of 136.19 g/mol . The IUPAC name for this compound is (4-ethylphenyl)hydrazine . The InChI representation of this compound is InChI=1S/C8H12N2/c1-2-7-3-5-8(10-9)6-4-7/h3-6,10H,2,9H2,1H3 .


Molecular Structure Analysis

The molecular structure of (4-Ethylphenyl)hydrazine can be represented by the canonical SMILES notation as CCC1=CC=C(C=C1)NN . This notation represents the structure of the molecule in terms of the atoms present and the bonds between them.


Physical And Chemical Properties Analysis

(4-Ethylphenyl)hydrazine has a molecular weight of 136.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 136.100048391 g/mol . The topological polar surface area of the compound is 38 Ų . The heavy atom count of the compound is 10 .

Scientific Research Applications

1. Environmental and Biological Sensing

(4-Ethylphenyl)hydrazine derivatives are utilized in environmental and biological sensing. For instance, a ratiometric fluorescent probe for N2H4 detection was designed using a 4-bromobutyryl group. This probe, capable of sensing hydrazine via an intramolecular charge transfer pathway, has applications in environmental water systems and fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).

2. Antitumor Activity

Hydrazine derivatives, like 4-hydrazinylphenyl benzenesulfonate, have shown potential in antitumor activity. This compound was synthesized and tested against breast cancer cell lines, demonstrating significant efficacy (Prasetiawati et al., 2022).

3. Synthesis of Pharmaceutical Compounds

The compound plays a role in the synthesis of various pharmaceutical compounds. For example, it was involved in the synthesis of pyranopyrazoles, acting as a base catalyst in a four-component reaction (Babaie & Sheibani, 2011).

4. Corrosion Inhibition

Hydrazine compounds have been investigated for their corrosion inhibitive properties. In one study, synthesized hydrazine compounds showed effectiveness as corrosion inhibitors on steel surfaces in acidic environments, demonstrating their potential in industrial applications (Yadav, Sharma, & Sarkar, 2015).

5. Detection and Imaging Applications

Various studies have focused on developing fluorescent probes for hydrazine detection due to its widespread industrial use and associated health risks. These probes are designed for high selectivity and sensitivity, with applications in environmental monitoring and live-cell imaging (Chen et al., 2017); (Fan et al., 2012).

6. Anticonvulsant Activity

Research has also explored the anticonvulsant activity of hydrazine derivatives. Compounds with specific aromatic substituents and alkyl substitution on the hydrazine moiety were found to have potent anticonvulsant properties (Chapleo et al., 1986).

7. Anti-Candida Activity

Hydrazine derivatives have been evaluated for their anti-Candida activity. In one study, (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives showed promising inhibitory activity against Candida albicans and Candida krusei (Secci et al., 2012).

properties

IUPAC Name

(4-ethylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-7-3-5-8(10-9)6-4-7/h3-6,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPNYAHCNKRLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylphenyl)hydrazine

Synthesis routes and methods

Procedure details

To a suspension of 4-ethylaniline (90g.) in water (280ml.) was added concentrated hydrochloric acid (38% w/w, 280ml.), and the mixture was warmed on a steam bath. The suspension obtained was stirred and cooled to 0°C., and a solution of sodium nitrite (52.1g.) in water (180ml.) was added during 45 minutes, the temperature being maintained at -10° to -5°C. by cooling. The dark solution was stirred at 0° C. for a further 30 minutes, and then filtered through celite. The filtered diazonium salt solution (stored at 0°C.) was added in portions to a stirred fresh mixture of sodium dithionite (500g.) in ice-cold water 1 l.) keeping the temperature at 5°-10°C. After the addition of each batch of the diazonium salt solution, further dithionite (total 500g.) was added in portions. After the addition was complete (45 minutes), the mixture was stirred at room temperature overnight. The mixture was separated by filtration and the filtered solid was suspended in water (1 l.), basified with sodium hydroxide solution, and the mixture extracted with ethyl acetate (3 × 250ml.). The combined extracts were washed with a minimum of water, dried (MgSO4), and evaporated to give 4-ethylphenylhydrazine as a low melting solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two
Quantity
52.1 g
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SMA Abid, S Aslam, S Zaib, SM Bakht, M Ahmad… - …, 2017 - pubs.rsc.org
Two new series of pyrazolobenzothiazine-based carbothioamides (3a–o and 4a–o) were synthesized using saccharin as the starting material. The synthesized derivatives were …
Number of citations: 22 pubs.rsc.org
MK Mohammed - 1996 - search.proquest.com
thesis and dissertation copies are in typewriter face, while others may be Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films …
Number of citations: 2 search.proquest.com
T Sheng, C Yu, Y Wang, S Li, H Wu, Q Gu… - Journal of Medicinal …, 2023 - ACS Publications
Agrochemical science prioritizes the discovery and effective synthesis of innovative and promising lead compounds. Herein, we developed an efficient column chromatography-free …
Number of citations: 2 pubs.acs.org
F Hadjaz, S Besret, F Martin-Nizard, S Yous… - European Journal of …, 2011 - Elsevier
… acid with 4-ethylaniline (1), as commercial material, and sodium nitrite, followed by a reduction of the diazonium intermediate salt with tin chloride to afford 4-ethylphenyl hydrazine 2. …
Number of citations: 31 www.sciencedirect.com
GP Coşkun, T Djikic, TB Hayal, N Türkel, K Yelekçi… - Molecules, 2018 - mdpi.com
Cyclooxygenase enzymes play a vital role in inflammatory pathways in the human body. Apart from their relation with inflammation, the additional involvement of COX-2 enzyme with …
Number of citations: 26 www.mdpi.com
ED Kuran, ED Dincel, SN Biltekin, G Akalın-Çiftçi… - Journal of Molecular …, 2023 - Elsevier
A series of novel tetralone/indanone moiety-bearing thiosemicarbazone derivatives were synthesized and evaluated for their biological activities. The structural elucidations of the …
Number of citations: 6 www.sciencedirect.com
A Rasool, Z Batool, M Khan, SA Halim, Z Shafiq… - Scientific Reports, 2022 - nature.com
Here, we report the synthesis, carbonic anhydrase-II (CA-II) inhibition and structure–activity relationship studies of cinnamaldehyde-clubbed thiosemicarbazones derivatives. The …
Number of citations: 4 www.nature.com
MS Yun, BR Yeon, HM Cho, SE Lee… - Korean Journal of …, 2012 - koreascience.kr
The essential oil was extracted by steam distillation from the aerial part of erect bur-marigold (Bidens tripartita L.), one of the noxious weed in paddy field. The composition of the …
Number of citations: 4 koreascience.kr
윤미선, 연보람, 조해미, 이사은, 주진우, 정지욱… - 한국잡초학회지, 2012 - dbpia.co.kr
가막사리는 우리나라 전역의 논에서 다발생하여 농업에 막대한 피해를 주는 일년생잡초이지만 이를 활용하는 방안에 대해서는 연구된 바가 없다. 본 연구의 목적은 가막사리 정유를 향장산업…
Number of citations: 3 www.dbpia.co.kr

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